molecular formula C13H7Br2NO B082267 2,7-dibromo-10H-acridin-9-one CAS No. 10352-14-4

2,7-dibromo-10H-acridin-9-one

Cat. No.: B082267
CAS No.: 10352-14-4
M. Wt: 353.01 g/mol
InChI Key: ALEGIHZSVGKVFN-UHFFFAOYSA-N
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Description

2,7-Dibromo-10H-acridin-9-one is a derivative of acridin-9-one, a compound known for its unique planar structure and diverse applications in various fields The presence of bromine atoms at the 2 and 7 positions enhances its reactivity and potential for further functionalization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-10H-acridin-9-one typically involves the bromination of acridin-9-one. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-10H-acridin-9-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The acridin-9-one core can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted acridin-9-one derivatives can be obtained.

    Oxidation Products: Oxidized forms of acridin-9-one with additional functional groups.

    Reduction Products: Reduced forms of acridin-9-one, potentially leading to dihydroacridin-9-one derivatives.

Scientific Research Applications

2,7-Dibromo-10H-acridin-9-one has several applications in scientific research:

    Organic Electronics: Used as a precursor for the synthesis of organic semiconductors and light-emitting materials.

    Photochemistry: Employed in the development of photoluminescent materials and studies on photophysical properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial research.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,7-dibromo-10H-acridin-9-one depends on its application. In photochemistry, its unique electronic structure allows it to participate in energy transfer processes and exhibit fluorescence. In medicinal chemistry, it may interact with biological targets such as DNA or enzymes, leading to potential therapeutic effects. The bromine atoms can also facilitate interactions with specific molecular targets, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dichloro-10H-acridin-9-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

    2,7-Difluoro-10H-acridin-9-one: Fluorine atoms provide different electronic effects compared to bromine.

    2,7-Diiodo-10H-acridin-9-one: Iodine atoms can lead to different substitution patterns and reactivity.

Uniqueness

2,7-Dibromo-10H-acridin-9-one is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity, making it a valuable intermediate for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form complex structures highlights its versatility compared to other halogenated derivatives.

Properties

IUPAC Name

2,7-dibromo-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEGIHZSVGKVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396131
Record name 2,7-dibromo-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10352-14-4
Record name 2,7-dibromo-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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